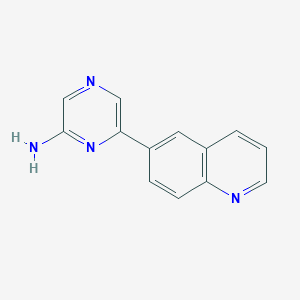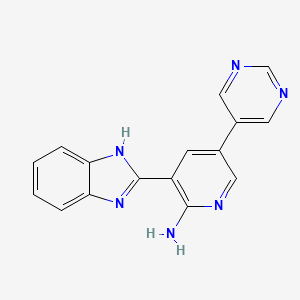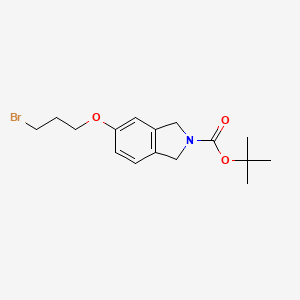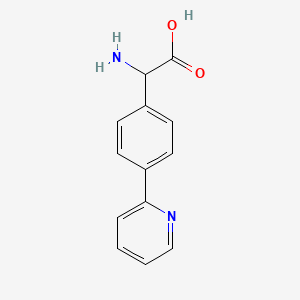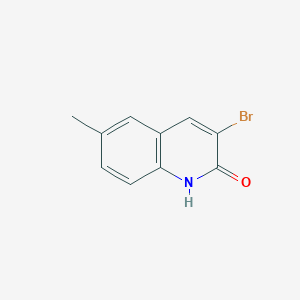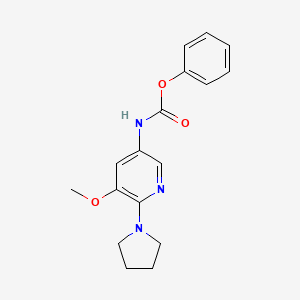![molecular formula C11H21N3O B13879592 [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the cyclobutyl ring, which is then functionalized with a dimethylamino group. The piperazinylmethanone moiety is introduced through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or piperazinylmethanone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in manufacturing and materials science.
作用机制
The mechanism of action of [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. This binding can modulate the activity of the target, leading to changes in biochemical pathways and physiological responses.
相似化合物的比较
Similar Compounds
- [1-(Dimethylamino)cyclobutyl]methanol
- [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride
Uniqueness
Compared to similar compounds, [1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone stands out due to its unique combination of a cyclobutyl ring, dimethylamino group, and piperazinylmethanone moiety. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications. Its versatility in undergoing different chemical reactions and forming stable complexes with biological targets makes it a valuable compound in scientific research.
属性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
[1-(dimethylamino)cyclobutyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H21N3O/c1-13(2)11(4-3-5-11)10(15)14-8-6-12-7-9-14/h12H,3-9H2,1-2H3 |
InChI 键 |
DFOLLQFMSOZXHZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CCC1)C(=O)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


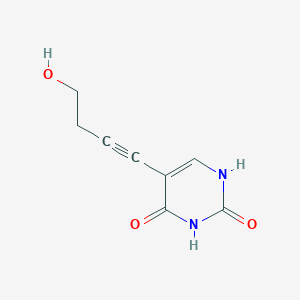
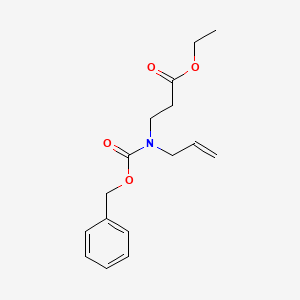
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)

